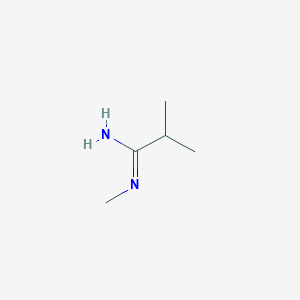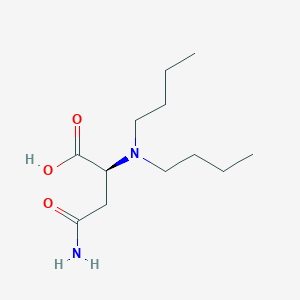
N~2~,N~2~-Dibutyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~-Dibutyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the substitution of two butyl groups at the nitrogen atoms of the asparagine molecule. The modification enhances its hydrophobicity and alters its biochemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Dibutyl-L-asparagine typically involves the alkylation of L-asparagine. One common method is the reaction of L-asparagine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N2,N~2~-Dibutyl-L-asparagine may involve more efficient and scalable processes. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
N~2~,N~2~-Dibutyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the butyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, aryl halides; reactions often require catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butyl-substituted oxides, while reduction could produce butyl-substituted amines.
科学的研究の応用
N~2~,N~2~-Dibutyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amino acid derivatives.
Biology: Investigated for its role in protein interactions and cellular processes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent due to its hydrophobic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N2,N~2~-Dibutyl-L-asparagine involves its interaction with various molecular targets. The butyl groups enhance its ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. The compound can modulate biochemical pathways by binding to specific receptors or enzymes, influencing cellular functions and metabolic processes.
類似化合物との比較
Similar Compounds
- N~2~,N~2~-Dimethyl-L-asparagine
- N~2~,N~2~-Diethyl-L-asparagine
- N~2~,N~2~-Dipropyl-L-asparagine
Uniqueness
N~2~,N~2~-Dibutyl-L-asparagine is unique due to its longer butyl chains, which confer greater hydrophobicity compared to its dimethyl, diethyl, and dipropyl counterparts. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein domains, making it particularly useful in applications requiring enhanced membrane permeability and protein binding.
特性
CAS番号 |
74280-47-0 |
|---|---|
分子式 |
C12H24N2O3 |
分子量 |
244.33 g/mol |
IUPAC名 |
(2S)-4-amino-2-(dibutylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H24N2O3/c1-3-5-7-14(8-6-4-2)10(12(16)17)9-11(13)15/h10H,3-9H2,1-2H3,(H2,13,15)(H,16,17)/t10-/m0/s1 |
InChIキー |
PIAJIZNUAGLJLP-JTQLQIEISA-N |
異性体SMILES |
CCCCN(CCCC)[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
CCCCN(CCCC)C(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


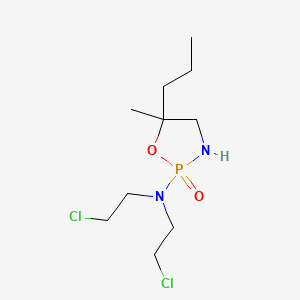
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
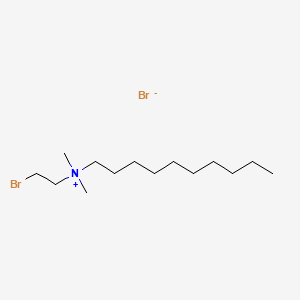
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
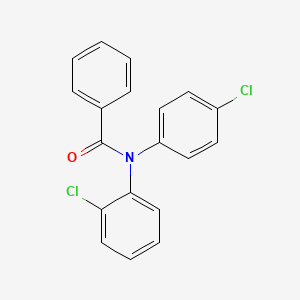

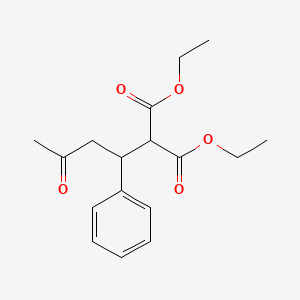
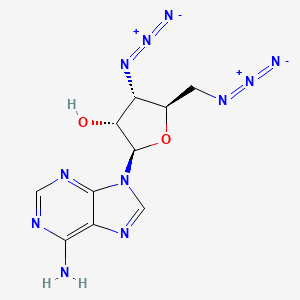
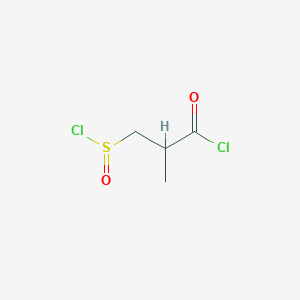
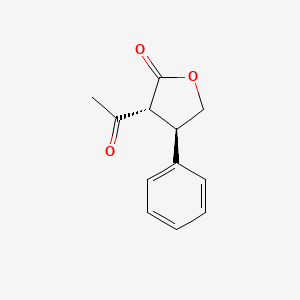
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
